6-(2-Bromophenyl)-6-Oxohexanenitrile
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Overview
Description
6-(2-Bromophenyl)-6-Oxohexanenitrile is an organic compound that features a bromophenyl group attached to a hexanenitrile chain with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromophenyl)-6-Oxohexanenitrile typically involves the reaction of 2-bromobenzaldehyde with a suitable nitrile compound under specific conditions. One common method is the use of a base-catalyzed aldol condensation followed by oxidation to introduce the ketone functionality. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Bromophenyl)-6-Oxohexanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
6-(2-Bromophenyl)-6-Oxohexanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-(2-Bromophenyl)-6-Oxohexanenitrile exerts its effects involves interactions with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ketone and nitrile functionalities can engage in nucleophilic addition and substitution reactions. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-(2-Chlorophenyl)-6-Oxohexanenitrile: Similar structure but with a chlorine atom instead of bromine.
6-(2-Fluorophenyl)-6-Oxohexanenitrile: Contains a fluorine atom in place of bromine.
6-(2-Iodophenyl)-6-Oxohexanenitrile: Features an iodine atom instead of bromine.
Uniqueness
6-(2-Bromophenyl)-6-Oxohexanenitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific substitution reactions that may not be as favorable with other halogens.
Properties
IUPAC Name |
6-(2-bromophenyl)-6-oxohexanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-11-7-4-3-6-10(11)12(15)8-2-1-5-9-14/h3-4,6-7H,1-2,5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKOYLWJIKUNRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCC#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642194 |
Source
|
Record name | 6-(2-Bromophenyl)-6-oxohexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-62-5 |
Source
|
Record name | 2-Bromo-ε-oxobenzenehexanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884504-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(2-Bromophenyl)-6-oxohexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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